3-(Benzylsulfanyl)-1-benzofuran
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Overview
Description
3-(Benzylthio)benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring. The presence of a benzylthio group at the third position of the benzofuran ring gives this compound unique chemical and biological properties. Benzofuran derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzylthio)benzofuran typically involves the reaction of benzofuran with benzylthiol under specific conditions. One common method is the nucleophilic substitution reaction where benzofuran is treated with benzylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of 3-(Benzylthio)benzofuran may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-(Benzylthio)benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the benzylthio group to a thiol or other reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: The benzylthio group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced benzofuran derivatives.
Substitution: Benzofuran derivatives with different substituents at the third position.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer and anti-inflammatory activities, showing potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(Benzylthio)benzofuran involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Benzofuran: The parent compound without the benzylthio group.
Benzothiophene: A similar heterocyclic compound with a sulfur atom in place of the oxygen in benzofuran.
3-(Methylthio)benzofuran: A derivative with a methylthio group instead of a benzylthio group.
Uniqueness: 3-(Benzylthio)benzofuran is unique due to the presence of the benzylthio group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
CAS No. |
88673-96-5 |
---|---|
Molecular Formula |
C15H12OS |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
3-benzylsulfanyl-1-benzofuran |
InChI |
InChI=1S/C15H12OS/c1-2-6-12(7-3-1)11-17-15-10-16-14-9-5-4-8-13(14)15/h1-10H,11H2 |
InChI Key |
AZTCFSSJAZINIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=COC3=CC=CC=C32 |
Origin of Product |
United States |
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